(1-Methylpiperidin-2-yl)methyl butanoate;hydrochloride
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Overview
Description
(1-Methylpiperidin-2-yl)methyl butanoate;hydrochloride is a chemical compound with the molecular formula C11H22ClNO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-2-yl)methyl butanoate;hydrochloride typically involves the esterification of butanoic acid with (1-Methylpiperidin-2-yl)methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-2-yl)methyl butanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Methylpiperidin-2-yl)methyl butanoate;hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology
It can be used to synthesize analogs for testing in various biological assays .
Medicine
In medicine, derivatives of piperidine, including this compound, are explored for their pharmacological properties. They are investigated for potential therapeutic applications, such as in the development of new drugs .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-2-yl)methyl butanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to (1-Methylpiperidin-2-yl)methyl butanoate;hydrochloride but without the ester group.
Piperidinone: Contains a ketone group instead of an ester.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
This compound is unique due to its specific ester functional group and hydrochloride salt form. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
652169-95-4 |
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Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
(1-methylpiperidin-2-yl)methyl butanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-3-6-11(13)14-9-10-7-4-5-8-12(10)2;/h10H,3-9H2,1-2H3;1H |
InChI Key |
AFXJQTAWHQBEDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CCCCN1C.Cl |
Origin of Product |
United States |
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